molecular formula C11H19NO4 B1270731 (S)-1-Boc-pyrrolidine-3-carboxylic acid methyl ester CAS No. 313706-15-9

(S)-1-Boc-pyrrolidine-3-carboxylic acid methyl ester

Cat. No.: B1270731
CAS No.: 313706-15-9
M. Wt: 229.27 g/mol
InChI Key: LIWFYAVKYUQMRE-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-Boc-pyrrolidine-3-carboxylic acid methyl ester is an organic compound that belongs to the class of esters. It is derived from pyrrolidine, a five-membered nitrogen-containing heterocycle, and is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Boc-pyrrolidine-3-carboxylic acid methyl ester typically involves the esterification of (S)-1-Boc-pyrrolidine-3-carboxylic acid. One common method is the reaction of the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. Another method involves the use of trimethylchlorosilane and methanol at room temperature, which provides a convenient and efficient route to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of catalysts and solvents that are easily recoverable and recyclable is also common in industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions: (S)-1-Boc-pyrrolidine-3-carboxylic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amine nucleophiles in the presence of a base such as triethylamine.

Major Products:

    Hydrolysis: (S)-1-Boc-pyrrolidine-3-carboxylic acid and methanol.

    Reduction: (S)-1-Boc-pyrrolidine-3-methanol.

    Substitution: (S)-1-Boc-pyrrolidine-3-carboxamide.

Scientific Research Applications

(S)-1-Boc-pyrrolidine-3-carboxylic acid methyl ester is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:

    Chemistry: Used in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the preparation of biologically active compounds for drug discovery and development.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-1-Boc-pyrrolidine-3-carboxylic acid methyl ester primarily involves its role as a synthetic intermediate. The Boc protecting group provides stability to the pyrrolidine ring during chemical reactions, allowing for selective transformations at other functional groups. Upon deprotection, the free pyrrolidine can participate in various biochemical pathways, depending on the specific application.

Comparison with Similar Compounds

(S)-1-Boc-pyrrolidine-3-carboxylic acid methyl ester can be compared to other similar compounds, such as:

    (S)-1-Boc-pyrrolidine-3-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.

    (S)-1-Boc-pyrrolidine-3-carboxylic acid isopropyl ester: Similar structure but with an isopropyl ester group.

    (S)-1-Boc-pyrrolidine-3-carboxylic acid tert-butyl ester: Similar structure but with a tert-butyl ester group.

The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and solubility properties, making it suitable for particular synthetic applications.

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl (3S)-pyrrolidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-6-5-8(7-12)9(13)15-4/h8H,5-7H2,1-4H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWFYAVKYUQMRE-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363865
Record name 1-tert-Butyl 3-methyl (3S)-pyrrolidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313706-15-9
Record name 1-tert-Butyl 3-methyl (3S)-pyrrolidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.